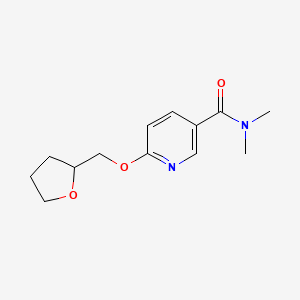

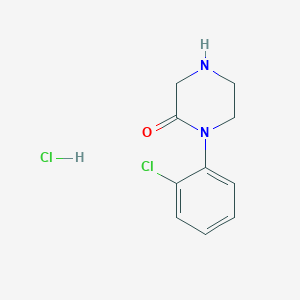

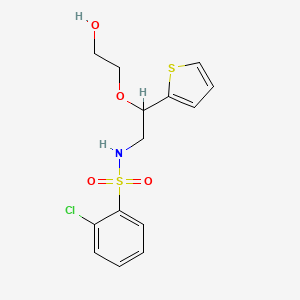

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tetrahydrofuran and nicotinamide with dimethylamine groups. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Nicotinamide is a form of vitamin B3 and is a part of the coenzyme NAD (nicotinamide adenine dinucleotide) .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As a derivative of tetrahydrofuran and nicotinamide, it might participate in reactions typical for these types of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a derivative of tetrahydrofuran, it might share some of its properties, such as being a polar ether with the ability to form hydrogen bonds .Applications De Recherche Scientifique

Anti-inflammatory and Antitumor Activity

Nicotinamide derivatives have been shown to exhibit extensive biological activities, including anti-inflammatory and antitumor effects. This makes them valuable in the development of new medications for treating various inflammatory conditions and cancers .

Electron Donor in Enzyme Reactions

Nicotinamide derivatives serve as electron donors in many enzyme reactions. For example, they play a role in the activity of NADPH oxidase, cytochrome P450 (CYP), nitric oxide synthase, and glutathione reductase .

Influence on Cellular Activity

Niacinamide, a form of nicotinamide, is essential to NAD+ formation and influences the activity of several enzymes critical to basic cellular functions, such as sirtuins and poly- (ADP-ribose) polymerases (PARP) .

Antibacterial and Antibiofilm Properties

Some nicotinamide derivatives have been studied for their antibacterial and antibiofilm properties, making them potential candidates for treating bacterial infections and preventing biofilm formation .

Green Synthesis Applications

Nicotinamide derivatives can be synthesized using environmentally friendly methods. For instance, using lipase from Candida antarctica in sustainable continuous-flow microreactors offers a green approach to their synthesis .

Computational Analyses

Computational analyses of nicotinamide derivatives help in understanding their molecular structure and potential interactions with biological targets, aiding in the design of new drugs .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-15(2)13(16)10-5-6-12(14-8-10)18-9-11-4-3-7-17-11/h5-6,8,11H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVFTWJDDCHRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)OCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2901635.png)

![5-cyclopropyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2901648.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)

![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2901653.png)